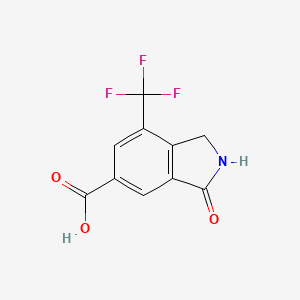
N-(5-bromo-1-methyl-1H-pyrazol-3-yl)-1H-imidazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-1-methyl-1H-pyrazol-3-yl)-1H-imidazole-1-carboxamide is a chemical compound that features a unique structure combining a pyrazole ring and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-1-methyl-1H-pyrazol-3-yl)-1H-imidazole-1-carboxamide typically involves multiple steps. One common method starts with the preparation of 5-bromo-1-methyl-1H-pyrazole-3-amine. This intermediate can be synthesized by condensing diethyl butynedioate with methylhydrazine to obtain 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. This ester is then reacted with tribromooxyphosphorus to yield 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, which is hydrolyzed to produce 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. Finally, this acid is reacted with azido dimethyl phosphate and tert-butyl alcohol to form tert-butyl (5-bromo-1-methyl-1H-pyrazole-3-yl) carbamate, which is hydrolyzed to yield 5-bromo-1-methyl-1H-pyrazole-3-amine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure cost-effectiveness, scalability, and safety. This includes using readily available raw materials, minimizing the use of toxic reagents, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-1-methyl-1H-pyrazol-3-yl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the rings.
Condensation Reactions: The carboxamide group can engage in condensation reactions with other compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Typical conditions involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N-(5-bromo-1-methyl-1H-pyrazol-3-yl)-1H-imidazole-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new drugs, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in biochemical assays to study enzyme activity or protein interactions.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-(5-bromo-1-methyl-1H-pyrazol-3-yl)-1H-imidazole-1-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-bromo-1-methyl-1H-pyrazole-3-amine: A precursor in the synthesis of the target compound.
4-[(5-bromo-1-methyl-1H-pyrazol-3-yl)methyl]piperidine: Another compound featuring the 5-bromo-1-methyl-1H-pyrazole moiety.
Uniqueness
N-(5-bromo-1-methyl-1H-pyrazol-3-yl)-1H-imidazole-1-carboxamide is unique due to its combination of a pyrazole and an imidazole ring, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its utility in multiple research fields make it a valuable compound for scientific exploration.
Properties
Molecular Formula |
C8H8BrN5O |
|---|---|
Molecular Weight |
270.09 g/mol |
IUPAC Name |
N-(5-bromo-1-methylpyrazol-3-yl)imidazole-1-carboxamide |
InChI |
InChI=1S/C8H8BrN5O/c1-13-6(9)4-7(12-13)11-8(15)14-3-2-10-5-14/h2-5H,1H3,(H,11,12,15) |
InChI Key |
MZAKPQUCBSRJAX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)NC(=O)N2C=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


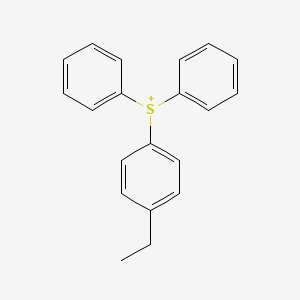
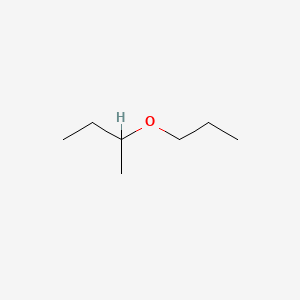
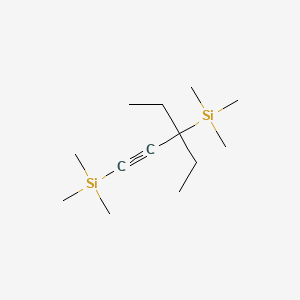
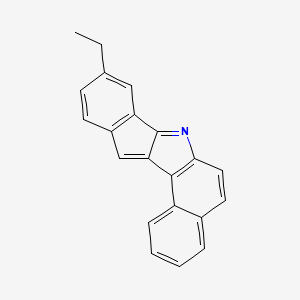
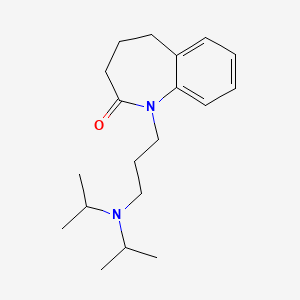
![3-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13940800.png)
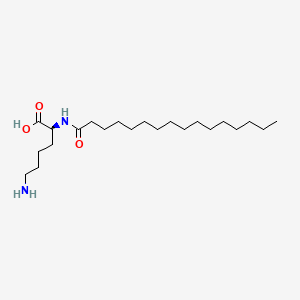
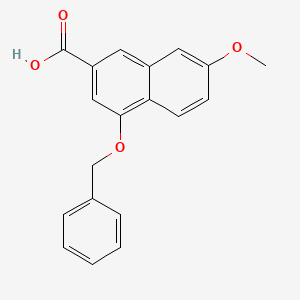
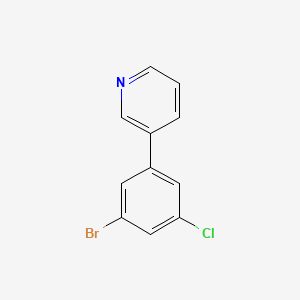
![1-Bromo-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13940827.png)
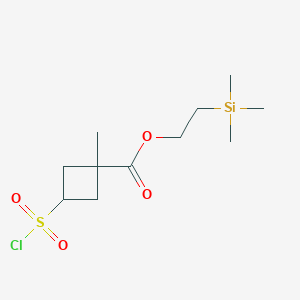

![4-Methoxybenzo[de]isochromene-1,3-dione](/img/structure/B13940842.png)
